2-(Trifluoromethyl)benzoyl chloride
Description
Significance of Organofluorine Compounds in Chemical Synthesis and Applications
Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have become critically important in numerous sectors of the chemical industry. wikipedia.orgnumberanalytics.com The unique properties imparted by the fluorine atom, such as high thermal stability, increased lipophilicity, and enhanced bioavailability, make these compounds highly valuable. numberanalytics.com The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the chemical and thermal stability of organofluorine compounds. wikipedia.org
Their applications are diverse, ranging from pharmaceuticals and agrochemicals to advanced materials like fluoropolymers and fluorinated surfactants. wikipedia.orgnumberanalytics.com In medicine, the incorporation of fluorine can significantly improve a drug's efficacy, metabolic stability, and ability to cross cell membranes. nih.govresearchgate.net Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.comwikipedia.org In agriculture, organofluorine compounds are integral to the development of potent herbicides and insecticides. numberanalytics.com The materials science industry utilizes these compounds to create products with special properties, such as heat-resistant polymers and specialized surfactants. numberanalytics.comworktribe.com
Historical Context of Trifluoromethylated Compounds in Medicinal and Agrochemical Chemistry
The introduction of the trifluoromethyl (CF₃) group into organic molecules has been a particularly transformative strategy in medicinal and agrochemical chemistry. The use of the trifluoromethyl group in medicinal chemistry dates back to 1928, with research intensifying in the mid-1940s. wikipedia.org A significant milestone occurred in 1954 with the discovery that a fluorinated corticosteroid exhibited higher biological activity than its non-fluorinated counterpart, sparking widespread interest in selectively fluorinated compounds within the life sciences. worktribe.com
The trifluoromethyl group is frequently used as a bioisostere for methyl or chloro groups, meaning it can replace these groups in a molecule without significantly altering its shape, while modifying its electronic and metabolic properties. wikipedia.orghovione.com This substitution can enhance a drug's effectiveness, improve its stability against metabolic breakdown, and increase its lipophilicity, which affects how it is absorbed and distributed in the body. hovione.commdpi.com The strong electron-withdrawing nature of the trifluoromethyl group can also influence a molecule's acidity and basicity. wikipedia.org A significant number of top-selling drugs contain fluorine, highlighting the impact of trifluoromethylation in pharmaceutical development. mdpi.com In the agrochemical sector, trifluoromethylated compounds like the herbicide trifluralin (B1683247) and the insecticide fipronil (B1672679) have demonstrated high efficacy. numberanalytics.comwikipedia.org
Overview of 2-(Trifluoromethyl)benzoyl Chloride as a Key Intermediate
This compound (C₈H₄ClF₃O) is a specialized chemical that serves as a crucial building block in organic synthesis. chemimpex.com It is an aromatic acyl chloride that features a trifluoromethyl group attached to the benzene (B151609) ring at the ortho-position relative to the benzoyl chloride group. chemimpex.comnist.gov This specific arrangement of functional groups makes it a highly reactive and versatile reagent for introducing the 2-(trifluoromethyl)benzoyl moiety into other molecules.
Its primary role is as an acylating agent, where it reacts with nucleophiles like alcohols and amines to form esters and amides, respectively. The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making the compound more reactive. This reactivity is harnessed in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, where the incorporation of the trifluoromethyl group can lead to products with improved biological activity and metabolic stability. chemimpex.com
Scope and Objectives of Current Research on this compound
Current research involving this compound is largely focused on its application in the synthesis of novel, high-value chemical entities. A primary objective is the development of new pharmaceuticals and agrochemicals that leverage the unique properties conferred by the trifluoromethyl group. chemimpex.com Researchers are exploring its use in creating new drug candidates for a variety of diseases by incorporating the 2-(trifluoromethyl)benzoyl fragment into larger, more complex molecular architectures. chemimpex.com
Another area of active investigation is the optimization of synthetic methodologies that use this compound. This includes developing more efficient, cost-effective, and environmentally friendly reaction conditions. For example, research into photocatalytic methods for creating N-CF₃ amides highlights the ongoing effort to find novel and direct synthetic routes. nih.gov The synthesis of various heterocyclic compounds, such as 2-aryl-benzimidazoles, which have shown potential anticancer activity, also represents a significant research direction where this intermediate could be applied. researchgate.netnih.gov Furthermore, the compound's utility extends to the creation of advanced materials and specialty chemicals, where its incorporation can impart desirable properties. chemimpex.com
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄ClF₃O | nist.govchemicalbook.comsigmaaldrich.com |
| Molecular Weight | 208.56 g/mol | chemimpex.comsigmaaldrich.comscbt.com |
| CAS Number | 312-94-7 | nist.govchemicalbook.comsigmaaldrich.com |
| Appearance | Colorless to light red liquid | chemimpex.comfishersci.com |
| Boiling Point | 84-85 °C at 16 mmHg | chemicalbook.comsigmaaldrich.comfishersci.com |
| Melting Point | -22 °C | chemimpex.comfishersci.com |
| Density | 1.416 - 1.42 g/mL at 25 °C | chemimpex.comchemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.479 | chemicalbook.comsigmaaldrich.com |
| Reactivity | Reacts with water | fishersci.comwindows.net |
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIUWSYTQJLIKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185130 | |
| Record name | alpha,alpha,alpha-Trifluoro-o-toluoyl chloride | |
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Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-94-7 | |
| Record name | 2-(Trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-94-7 | |
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| Record name | 2-(Trifluoromethyl)benzoyl chloride | |
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| Record name | 312-94-7 | |
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| Record name | alpha,alpha,alpha-Trifluoro-o-toluoyl chloride | |
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| Record name | α,α,α-trifluoro-o-toluoyl chloride | |
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| Record name | 2-(TRIFLUOROMETHYL)BENZOYL CHLORIDE | |
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Synthetic Methodologies for 2 Trifluoromethyl Benzoyl Chloride
Established Synthetic Routes
The most common laboratory and industrial methods for preparing 2-(trifluoromethyl)benzoyl chloride involve the use of thionyl chloride or phosphorus pentachloride as the chlorinating agent.
Reaction of 2-(Trifluoromethyl)benzoic Acid with Thionyl Chloride
The reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride is a widely utilized method for the synthesis of this compound. google.comgoogleapis.com This process is known for its reliability and effectiveness in converting the carboxylic acid to its corresponding acyl chloride.
The reaction is typically carried out under reflux conditions, with the temperature maintained at approximately 80°C for several hours to ensure the completion of the reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the product. Solvents such as dichloromethane (B109758) or toluene (B28343) are often employed in this reaction. For laboratory-scale synthesis, the reaction is generally conducted for 4 to 6 hours.
Reaction Parameters for the Synthesis of this compound with Thionyl Chloride
| Parameter | Condition | Source |
| Reactants | 2-(Trifluoromethyl)benzoic acid, Thionyl chloride (SOCl₂) | |
| Solvent | Dichloromethane or Toluene | |
| Temperature | Reflux (approx. 80°C) | |
| Reaction Time | 4–6 hours | |
| Conditions | Anhydrous |
Following the reaction, the excess thionyl chloride is removed, often under reduced pressure. The crude this compound is then purified by vacuum distillation. A common purification method involves distillation at a reduced pressure, specifically at 84–85°C at 16 mmHg.
Reaction of 2-(Trifluoromethyl)benzoic Acid with Phosphorus Pentachloride
An alternative established route for the synthesis of this compound is the reaction of 2-(trifluoromethyl)benzoic acid with phosphorus pentachloride (PCl₅). This method is also effective in converting the carboxylic acid to the acid chloride. Similar to the thionyl chloride method, anhydrous conditions are important for a successful reaction.
Alternative Chlorinating Agents
Besides thionyl chloride and phosphorus pentachloride, other chlorinating agents can be employed. Oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), can be used to convert 2-(trifluoromethyl)benzoic acid to this compound. chemicalbook.com This reaction is typically performed in a solvent like dichloromethane at room temperature for about an hour, yielding the product quantitatively. chemicalbook.com
Advanced and Industrial Scale Preparations
For industrial-scale production, the established synthetic routes are often optimized for efficiency, economy, and yield. google.comgoogleapis.com These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and output.
An alternative industrial process involves the reaction of trichloromethylbenzoyl chlorides with hydrogen fluoride (B91410) in the presence of a halogen transfer catalyst, such as antimony pentachloride. google.com This method avoids the multi-step process of preparing 2-(trifluoromethyl)benzoic acid as an intermediate. google.comgoogleapis.com The reaction can be carried out at temperatures ranging from 0°C to 100°C. google.com
Continuous Flow Reactor Applications
The industrial-scale production of this compound has seen optimization through modern synthetic methodologies. Among these, the use of continuous flow reactors represents a significant advancement. These systems offer enhanced safety, improved reaction kinetics, and the potential for automated, reconfigurable synthesis. nih.gov While traditional batch synthesis involves the reaction of 2-trifluoromethylbenzoic acid with a chlorinating agent like thionyl chloride under reflux conditions, continuous flow processes allow for better control over reaction parameters, leading to potentially higher yields and purity. nih.gov This methodology is part of a broader trend in chemical manufacturing to adopt more efficient and safer production techniques. nih.gov
Advanced Purification Techniques for High Yield and Purity
Achieving high yield and purity is critical for the utility of this compound as a chemical intermediate. The standard method for purifying the crude product is through distillation under reduced pressure. Specifically, vacuum distillation at a temperature of 84–85°C and a pressure of 16 mmHg is a common practice. Advanced purification strategies focus on optimizing this process to ensure the efficient removal of excess reagents and byproducts. Given the compound's sensitivity to hydrolysis, carrying out purification steps under anhydrous conditions is crucial. After synthesis, which is typically conducted in solvents like dichloromethane or toluene, the excess chlorinating agents are removed under reduced pressure before the final vacuum distillation.
Precursor Synthesis Strategies
The primary precursor for this compound is 2-(trifluoromethyl)benzoic acid. nih.gov The synthesis of this precursor is a key step, and several distinct strategies have been developed. These methods often start from different commercially available materials and involve various chemical transformations.
Preparation of Trifluoromethylbenzoic Acid via Cyanation and Hydrolysis of Bromo-benzotrifluoride
One established route to 2-(trifluoromethyl)benzoic acid involves a two-step process starting from 2-bromobenzotrifluoride (B1265661). The first step is a cyanation reaction, where the bromo group is replaced by a cyano (nitrile) group. This is followed by the hydrolysis of the resulting 2-cyanobenzotrifluoride. The nitrile group is hydrolyzed to a carboxylic acid, yielding the desired 2-(trifluoromethyl)benzoic acid. This method is a known, albeit multi-stepped, process for producing the precursor.
Grignard Reagent-Mediated Carboxylation of Bromo-benzotrifluoride
Another significant pathway utilizes a Grignard reagent. In this method, 2-bromobenzotrifluoride is reacted with magnesium metal to form the corresponding Grignard reagent, 2-(trifluoromethyl)phenylmagnesium bromide. google.comnih.gov This organometallic intermediate is then reacted with carbon dioxide (often in the form of dry ice) in a carboxylation step. youtube.comyoutube.com Subsequent acidic workup protonates the resulting carboxylate salt to furnish 2-(trifluoromethyl)benzoic acid. youtube.com This method provides a direct way to introduce the carboxylic acid group and can result in high yields, though it requires careful handling of the moisture-sensitive Grignard reagent. nih.govyoutube.com
| Starting Material | Key Reagents | Intermediate | Product |
| 2-Bromobenzotrifluoride | 1. Magnesium (Mg)2. Carbon Dioxide (CO₂) | 2-(Trifluoromethyl)phenylmagnesium bromide | 2-(Trifluoromethyl)benzoic acid |
Table 1. Summary of Grignard Reagent-Mediated Carboxylation.
Oxidation, Esterification, Chlorination, and Fluorination of Xylene Derivatives
A more complex, multi-stage synthesis starts from xylene derivatives. This pathway involves a sequence of chemical transformations:
Oxidation: A methyl group on the xylene ring is oxidized to a carboxylic acid, forming a toluic acid derivative.
Esterification: The newly formed carboxylic acid group is protected by converting it into an ester.
Chlorination: The remaining methyl group is chlorinated.
Fluorination: The chlorinated methyl group is then fluorinated to yield the trifluoromethyl group, resulting in the precursor to 2-(trifluoromethyl)benzoic acid.
This route, while lengthy, demonstrates the versatility of starting from basic hydrocarbon feedstocks. A related method involves the acylation of p-methylbenzoic acid, followed by light-induced chlorination and subsequent fluorination and hydrolysis to produce the target acid. nih.gov
Selective Fluorination of Trichloromethylbenzoyl Chloride with Hydrogen Fluoride
An alternative strategy involves the selective fluorination of a trichloromethyl-substituted precursor. Specifically, 2-(trichloromethyl)benzoyl chloride can be reacted with anhydrous hydrogen fluoride (HF). google.com This reaction proceeds via a halogen exchange mechanism where chlorine atoms on the methyl group are replaced by fluorine atoms. The process can be facilitated by a halogen transfer catalyst. Over-fluorinated products, such as 2-(trifluoromethyl)benzoyl fluoride, can be converted back to the desired chloride by reacting them with the starting trichloromethylbenzoyl chloride in the presence of a catalyst. A similar process describes the fluorination of 2-trichloromethyl benzal chloride with anhydrous HF, followed by hydrolysis and oxidation with nitric acid to yield 2-(trifluoromethyl)benzoic acid. google.com
| Precursor | Fluorinating Agent | Catalyst | Product |
| 2-(Trichloromethyl)benzoyl chloride | Hydrogen Fluoride (HF) | Halogen transfer catalyst | This compound |
| 2-Trichloromethyl benzal chloride | Hydrogen Fluoride (HF) | Catalyst | 2-(Trifluoromethyl)benzoic acid (after hydrolysis and oxidation) google.com |
Table 2. Fluorination Strategies for Precursor Synthesis.
Role of Halogen Transfer Catalysts (e.g., ferric chloride, antimony pentachloride)
Halogen transfer catalysts are pivotal in the synthesis of trifluoromethylbenzoyl halides from their trichloromethyl analogues. These catalysts facilitate the exchange of chlorine atoms for fluorine atoms.
One significant route involves the reaction of a trichloromethylbenzoyl chloride with a fluorinating agent like hydrogen fluoride. googleapis.com In this process, a halogen transfer catalyst is essential for the reaction to proceed efficiently. Antimony pentachloride (SbCl₅) is a preferred and effective halogen transfer catalyst for this transformation. google.com It functions as a strong Lewis acid, activating the C-Cl bond and facilitating the nucleophilic attack by the fluoride ion. researchgate.netnih.gov The reaction can be carried out at temperatures ranging from 0°C to 100°C. google.com
Another method utilizing a halogen transfer catalyst involves the reaction between a trifluoromethylbenzoyl fluoride and a trichloromethylbenzoyl chloride. prepchem.com Under ideal stoichiometric conditions, three moles of trifluoromethylbenzoyl fluoride react with one mole of trichloromethylbenzoyl chloride in the presence of a catalyst to produce four moles of the desired trifluoromethylbenzoyl chloride. prepchem.com
While ferric chloride (FeCl₃) is also a Lewis acid catalyst used in various organic reactions, including halogenations and Friedel-Crafts reactions, its primary role in this specific context is often in the preparation of the starting material. researchgate.netnih.gov For instance, 3-trichloromethylbenzoyl chloride can be prepared by the hydrolysis of 1,3-bis-(trichloromethyl)benzene using one mole of water in the presence of a catalytic amount of ferric chloride. google.com
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for this compound depends on several factors, including the desired yield and purity, the scale of production, economic constraints, and environmental considerations.
Different synthetic methods for this compound result in varying yields and purity levels.
Chlorination of 2-(Trifluoromethyl)benzoic Acid: This is a common laboratory-scale method. The reaction of 2-(Trifluoromethyl)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride is frequently employed. chemicalbook.com Using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane can yield quantitative results (100%), with the product often being pure enough for subsequent steps without further purification. chemicalbook.com The reaction with thionyl chloride under reflux conditions also provides the product, which is typically purified by vacuum distillation.
Halogen Exchange from Trichloromethyl Precursors: The fluorination of trichloromethylbenzoyl chloride using hydrogen fluoride in the presence of a halogen transfer catalyst is a key industrial method. googleapis.comgoogle.com While specific yield data for the 2-isomer is not detailed in the provided sources, this multi-step process starting from xylene is designed for large-scale, economical production. google.comgoogle.com Purity is managed by controlling reaction conditions and recycling under-fluorinated by-products. googleapis.com
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Reagents | Reported Yield | Source |
|---|---|---|---|
| Chlorination of Carboxylic Acid | 2-(Trifluoromethyl)benzoic acid, Oxalyl chloride, DMF | Quantitative (100%) | chemicalbook.com |
| Chlorination of Carboxylic Acid | 2-(Trifluoromethyl)benzoic acid, Thionyl chloride | High (not specified) | |
| Synthesis of 3-(Trifluoromethyl)benzoyl Chloride | 3'-(Trifluoromethyl)acetophenone (B147564), S₂Cl₂, SO₂Cl₂ | 87% | chemicalbook.com |
The economic feasibility and scalability are critical for industrial production.
The synthesis starting from substituted xylenes, which are readily available commodity chemicals, is designed to be economically advantageous for large-scale production. google.com This process involves steps like hydrolysis to form the trichloromethylbenzoyl chloride, followed by fluorination. google.com
Methods involving expensive reagents, such as the synthesis of the precursor acid via cyanation of bromo-benzotrifluoride, are less economically viable. google.com Industrial production often optimizes common synthetic routes by using continuous flow reactors and advanced purification techniques to ensure high throughput and purity.
The environmental footprint of chemical synthesis is a growing concern.
The widely used method involving chlorinating agents like thionyl chloride (SOCl₂) presents environmental challenges. This reaction releases toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂), which are corrosive to equipment and harmful to the environment. google.com
Syntheses that start from materials like o-methyl benzonitrile (B105546) and involve chlorination and fluorine substitution can be complex and may generate impurities with chlorinated benzene (B151609) rings or incomplete methyl chlorination. google.com
Developing processes with milder reaction conditions, simpler operations, and reduced waste ("three wastes": waste gas, wastewater, and solid waste) is a key objective in modern chemical manufacturing to improve the environmental profile of the synthesis. google.com
Synthetic Routes for Related Trifluoromethylated Benzoyl Chlorides
The synthetic principles applied to this compound are often applicable to its isomers.
A documented synthesis of 3-(Trifluoromethyl)benzoyl chloride starts from 3'-(trifluoromethyl)acetophenone. chemicalbook.com
The process involves reacting 3'-(trifluoromethyl)acetophenone with sulfur monochloride (S₂Cl₂) in the presence of pyridine (B92270) and chlorobenzene. Subsequently, sulfuryl chloride (SO₂Cl₂) is added, and the mixture is heated. This multi-step reaction yields 3-(Trifluoromethyl)benzoyl chloride. In one documented experiment, this method resulted in an 87% yield as determined by ¹H NMR analysis. chemicalbook.com
Another industrial approach involves the selective fluorination of 3-trichloromethylbenzoyl chloride with hydrogen fluoride, catalyzed by antimony pentachloride, at temperatures between 0°C and 100°C. google.com
Table 2: Summary of Synthetic Route for 3-(Trifluoromethyl)benzoyl Chloride
| Starting Material | Key Reagents | Product | Reported Yield | Source |
|---|---|---|---|---|
| 3'-(Trifluoromethyl)acetophenone | 1. Pyridine, S₂Cl₂ 2. SO₂Cl₂ | 3-(Trifluoromethyl)benzoyl chloride | 87% | chemicalbook.com |
| 3-Trichloromethylbenzoyl chloride | Hydrogen fluoride, Antimony pentachloride | 3-(Trifluoromethyl)benzoyl chloride | Not specified | google.com |
Compound Reference Table
4-(Trifluoromethyl)benzoyl Chloride
4-(Trifluoromethyl)benzoyl chloride is a structural isomer of the parent compound, with the trifluoromethyl group situated at the para-position of the benzoyl chloride ring. Its synthesis is paramount for accessing a different substitution pattern in downstream applications.
A prevalent method for the preparation of 4-(trifluoromethyl)benzoyl chloride involves the chlorination of 4-(trifluoromethyl)benzoic acid. This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride, often performed under reflux, provides the desired acid chloride with high purity after distillation.
An alternative industrial-scale synthesis commences from the readily available commodity chemical, p-xylene (B151628). This multi-step process involves the chlorination of p-xylene to yield bis(trichloromethyl)benzene. Subsequent controlled hydrolysis of this intermediate, for instance with one mole of water in the presence of a catalyst like ferric chloride, furnishes 4-(trichloromethyl)benzoyl chloride. The final step is a selective fluorination of the trichloromethyl group using hydrogen fluoride (HF) in the presence of a halogen transfer catalyst, such as antimony pentachloride, to produce 4-(trifluoromethyl)benzoyl chloride. google.com
| Starting Material | Reagents | Key Conditions | Product | Ref. |
| 4-(Trifluoromethyl)benzoic acid | Thionyl chloride (SOCl₂) | Reflux | 4-(Trifluoromethyl)benzoyl chloride | google.com |
| p-Xylene | 1. Cl₂; 2. H₂O, FeCl₃; 3. HF, SbCl₅ | Multi-step process | 4-(Trifluoromethyl)benzoyl chloride | google.com |
| 4-(Trifluoromethyl)benzaldehyde | 1. O₂, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O; 2. Chlorinating agent | 1. 70°C in water; 2. Standard conditions | 4-(Trifluoromethyl)benzoyl chloride | chemicalbook.com |
Halogenated Trifluoromethylbenzoyl Chlorides (e.g., 2-chloro-5-(trifluoromethyl)benzoyl chloride, 4-chloro-3-(trifluoromethyl)benzoyl chloride)
The presence of additional halogen substituents on the trifluoromethylbenzoyl chloride scaffold offers further opportunities for chemical diversification. The synthesis of these halogenated analogs typically starts from appropriately substituted precursors.
For instance, 2-chloro-5-(trifluoromethyl)benzoic acid serves as a direct precursor to 2-chloro-5-(trifluoromethyl)benzoyl chloride. The conversion is readily effected by treatment with a chlorinating agent like thionyl chloride. The synthesis of the parent benzoic acid can be achieved through various routes, including the lithiation of p-chlorobenzotrifluoride followed by carboxylation with solid carbon dioxide (dry ice). google.com
Similarly, 4-chloro-3-(trifluoromethyl)benzoic acid is the precursor for 4-chloro-3-(trifluoromethyl)benzoyl chloride. tcichemicals.comnih.govchemicalbook.com The synthesis of this benzoic acid can be accomplished from 4-chloro-3-(trifluoromethyl)aniline (B120176) via diazotization followed by a Sandmeyer-type reaction. prepchem.com
| Starting Material | Reagents | Key Conditions | Product | Ref. |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | Thionyl chloride or other chlorinating agents | Standard chlorination conditions | 2-Chloro-5-(trifluoromethyl)benzoyl chloride | iucr.org |
| p-Chlorobenzotrifluoride | 1. t-BuLi, tertiary amine; 2. CO₂ | Lithiation followed by carboxylation | 2-Chloro-5-(trifluoromethyl)benzoic acid | google.com |
| 4-Chloro-3-(trifluoromethyl)aniline | 1. NaNO₂, H₂SO₄; 2. CuCN/KCN or other | Diazotization followed by Sandmeyer reaction | 4-Chloro-3-(trifluoromethyl)benzonitrile (then hydrolysis) | prepchem.com |
| 4-Chloro-3-(trifluoromethyl)benzoic acid | Thionyl chloride or other chlorinating agents | Standard chlorination conditions | 4-Chloro-3-(trifluoromethyl)benzoyl chloride | nih.gov |
Bis(trifluoromethyl)benzoyl Chlorides (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride)
Compounds bearing two trifluoromethyl groups on the aromatic ring are of significant interest due to the profound impact of these groups on the molecule's properties. 3,5-Bis(trifluoromethyl)benzoyl chloride is a key reagent in this class.
The synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride typically begins with the corresponding 3,5-bis(trifluoromethyl)benzoic acid. A robust method for preparing this acid involves the Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene. google.com The brominated starting material is reacted with magnesium in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the Grignard reagent. This organometallic intermediate is then carboxylated by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield 3,5-bis(trifluoromethyl)benzoic acid. google.com The subsequent conversion to the acid chloride is achieved using standard chlorinating agents. mdpi.com
| Starting Material | Reagents | Key Conditions | Product | Ref. |
| 3,5-Bis(trifluoromethyl)bromobenzene | 1. Mg, THF; 2. CO₂; 3. H⁺ | Grignard formation and carboxylation | 3,5-Bis(trifluoromethyl)benzoic acid | google.com |
| 3,5-Bis(trifluoromethyl)benzoic acid | Thionyl chloride or oxalyl chloride | Standard chlorination conditions | 3,5-Bis(trifluoromethyl)benzoyl chloride | mdpi.com |
Trifluoromethylthiobenzoyl Chlorides (e.g., 4-(trifluoromethylthio)benzoyl chloride)
The trifluoromethylthio (-SCF₃) group is another important fluorine-containing moiety that can significantly influence a molecule's physicochemical properties. 4-(Trifluoromethylthio)benzoyl chloride is a valuable building block for introducing this group.
The synthesis of 4-(trifluoromethylthio)benzoyl chloride is straightforwardly accomplished from 4-(trifluoromethylthio)benzoic acid. A common and efficient method involves the reaction of the carboxylic acid with oxalyl chloride in a suitable solvent such as dichloromethane (CH₂Cl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds smoothly at room temperature after an initial cooling period, and the volatile byproducts are easily removed, affording the crude acyl chloride which is often used directly in subsequent steps. chemicalbook.com
| Starting Material | Reagents | Key Conditions | Product | Ref. |
| 4-(Trifluoromethylthio)benzoic acid | Oxalyl chloride, DMF (cat.) | Dichloromethane, 0°C to room temperature | 4-(Trifluoromethylthio)benzoyl chloride | chemicalbook.com |
Chemical Reactivity and Reaction Mechanisms of 2 Trifluoromethyl Benzoyl Chloride
Overview of Reactivity Profile
2-(Trifluoromethyl)benzoyl chloride is an organic compound characterized by a benzoyl chloride structure with a trifluoromethyl group substituent at the ortho position. nih.govnist.gov This unique structural arrangement significantly influences its chemical behavior, making it a valuable reagent in organic synthesis. sigmaaldrich.cn
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com Its presence on the benzene (B151609) ring has a profound impact on the reactivity of the benzoyl chloride moiety. innospk.com
Increased Electrophilicity : The primary effect of the -CF3 group is the significant enhancement of the electrophilicity of the carbonyl carbon. By withdrawing electron density from the aromatic ring and, consequently, from the carbonyl group, the -CF3 group makes the carbonyl carbon more susceptible to nucleophilic attack. nih.gov This increased reactivity is a key feature that distinguishes it from unsubstituted benzoyl chloride.
Deactivation of the Aromatic Ring : The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution reactions. This effect is a common characteristic of substituents that pull electron density away from the ring system.
Stabilization of Intermediates : The trifluoromethyl group can stabilize the transition states and intermediates formed during nucleophilic acyl substitution reactions. This stabilization contributes to the enhanced reaction rates observed with this compound.
The Hammett constant (σp) for the trifluoromethyl group is 0.54, which is significantly higher than that of a single fluorine atom (σp = 0.06), indicating its powerful electron-withdrawing capacity. nih.gov This property is leveraged in various synthetic applications to drive reactions to completion under milder conditions.
The carbonyl carbon in this compound is highly electrophilic. This is a direct consequence of the cumulative electron-withdrawing effects of both the chlorine atom and the ortho-trifluoromethyl group.
Nucleophilic Acyl Substitution Reactions
This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. These reactions are fundamental to its application as a synthetic building block.
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-(trifluoromethyl)benzamides. google.com These amide compounds are of significant interest due to their presence in various biologically active molecules, including pharmaceuticals and agrochemicals. google.comacs.org
The reaction proceeds via the standard nucleophilic acyl substitution mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon. A proton transfer step, often facilitated by a base or excess amine, followed by the elimination of chloride, yields the corresponding amide.
General Reaction: CF₃C₆H₄COCl + R₂NH → CF₃C₆H₄CONR₂ + HCl
This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. hud.ac.uk
Table 1: Examples of Amide Synthesis from this compound
| Amine | Product | Reaction Conditions |
|---|---|---|
| Ammonia (B1221849) | 2-(Trifluoromethyl)benzamide | Reaction with ammonia water google.com |
| Aniline (B41778) | N-phenyl-2-(trifluoromethyl)benzamide | Reaction in the presence of a base hud.ac.uk |
This compound reacts with alcohols to form the corresponding 2-(trifluoromethyl)benzoate esters. sigmaaldrich.cn Similar to the reaction with amines, this transformation is a nucleophilic acyl substitution where the alcohol oxygen is the nucleophile.
The reaction is often catalyzed by a base to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl produced.
General Reaction: CF₃C₆H₄COCl + R'OH → CF₃C₆H₄COOR' + HCl
The synthesis of α-trifluoromethyl esters, a related class of compounds, has been achieved through various methods, highlighting the importance of the trifluoromethyl group in ester chemistry. chemistryviews.org
Table 2: Examples of Ester Synthesis from this compound
| Alcohol | Product |
|---|---|
| Methanol (B129727) | Methyl 2-(trifluoromethyl)benzoate |
| Ethanol | Ethyl 2-(trifluoromethyl)benzoate |
The reaction of this compound with thiols yields thioesters. chemicalbook.com This reaction follows the same mechanistic pathway as with amines and alcohols, with the sulfur atom of the thiol acting as the nucleophile. wikipedia.org
Thioester synthesis can be facilitated by a base to form a more nucleophilic thiolate anion. wikipedia.org Lewis acids can also be used to activate the acyl chloride. tudelft.nl
General Reaction: CF₃C₆H₄COCl + R'SH → CF₃C₆H₄COSR' + HCl
The synthesis of thioesters is a valuable transformation in organic chemistry, and the use of acyl chlorides is a common method. wikipedia.orgorganic-chemistry.org
Table 3: Examples of Thioester Synthesis
| Thiol | Product | Catalyst/Conditions |
|---|---|---|
| Ethanethiol | S-Ethyl 2-(trifluoromethyl)benzothioate | FeCl₃·6H₂O tudelft.nl |
Hydrolysis to 2-Trifluoromethylbenzoic Acid
This compound readily undergoes hydrolysis in the presence of water to yield 2-trifluoromethylbenzoic acid. This reaction is a characteristic of acyl chlorides, which are sensitive to moisture. The trifluoromethyl group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water. Upon contact with water, the compound releases hydrochloric acid. windows.net
Reaction:
C₈H₄ClF₃O + H₂O → C₈H₅F₃O₂ + HCl
Reduction Reactions
Formation of 2-(Trifluoromethyl)benzyl Alcohol (e.g., using Lithium Aluminum Hydride)
This compound can be reduced to form 2-(trifluoromethyl)benzyl alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. chemistrysteps.com LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing various carbonyl-containing functional groups, including acyl chlorides. masterorganicchemistry.comlibretexts.org
The reaction proceeds via an initial reduction of the acyl chloride to an intermediate aldehyde. However, the aldehyde is also readily reduced by LiAlH₄ and thus cannot be isolated. chemistrysteps.com The reaction goes to completion to form the primary alcohol. To ensure the reaction is completed, an excess of the reducing agent is often used. chemistrysteps.com
It is important to note that while LiAlH₄ is effective, more selective reducing agents can be used to control the reaction. For instance, lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a bulkier and less reactive reducing agent that can selectively reduce acid chlorides to aldehydes. chemistrysteps.commasterorganicchemistry.com
Acylation Reactions
Introduction of the Trifluoromethylbenzoyl Moiety into Various Substrates
As an acylating agent, this compound is utilized to introduce the 2-(trifluoromethyl)benzoyl group into a variety of substrates. It readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group, which makes the carbonyl carbon highly electrophilic.
Friedel-Crafts Acylation Reactions
This compound can participate in Friedel-Crafts acylation reactions to attach the 2-(trifluoromethyl)benzoyl group to an aromatic ring. nih.gov This classic electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.govresearchgate.netmasterorganicchemistry.com
The reaction mechanism involves the formation of a highly electrophilic acylium ion through the interaction of the acyl chloride with the Lewis acid. The aromatic ring then attacks the acylium ion, leading to the formation of a ketone. wikipedia.orgyoutube.com
It's worth noting that the reactivity of the aromatic substrate is crucial. The reaction works best with electron-rich aromatic compounds. However, the presence of strongly deactivating groups on the aromatic ring can hinder or prevent the reaction. youtube.com
Coupling Reactions
This compound can be employed in various coupling reactions to form new carbon-carbon bonds. One notable example is the Sonogashira coupling, which involves the reaction of an acyl chloride with a terminal alkyne. researchgate.net This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, in the presence of a base like triethylamine. researchgate.net This method provides a direct route to the synthesis of ynones (α,β-acetylenic ketones). researchgate.net
Furthermore, Cu(I)/TMEDA (tetramethylethylenediamine) catalytic systems have been shown to be effective for the cross-coupling of this compound with primary amines, leading to the synthesis of 2-(trifluoromethyl)benzimidazoles.
Suzuki-Miyaura Coupling for Biaryl Compound Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid or an organotrifluoroborate) with an aryl halide or triflate. nih.govmcmaster.ca In the context of this compound, it can be utilized to synthesize biaryl ketones. mcmaster.ca
A general procedure for this transformation involves the reaction between a phenyltrifluoroborate and a benzoyl chloride in the presence of a palladium catalyst, yielding biaryl ketones in moderate to excellent yields. mcmaster.ca Organotrifluoroborates are often favored due to their high functional-group tolerance and stability in the presence of moisture. nih.govmcmaster.ca The Suzuki-Miyaura reaction is noted for its mild reaction conditions, use of commercially available and low-toxicity reagents, and compatibility with a wide range of functional groups. nih.gov
The synthesis of biaryl compounds is of significant interest as these structural motifs are present in many biologically active compounds and pharmaceuticals. nih.govrsc.org While the direct use of benzoyl chlorides in Suzuki-Miyaura coupling is established for creating biaryl ketones, alternative strategies can also lead to biaryl systems. mcmaster.ca For instance, the coupling of bromoarylamides with arylboronic acids has been developed to produce axially chiral biaryl compounds. beilstein-journals.org
Below is a table summarizing typical components in a Suzuki-Miyaura coupling reaction for the synthesis of biaryl compounds.
| Component | Role | Common Examples |
| Aryl Halide/Electrophile | The carbon backbone to which the new aryl group is attached. | This compound, Bromoarylamides |
| Organoboron Reagent | The source of the second aryl group. | Phenyltrifluoroborates, Arylboronic acids |
| Palladium Catalyst | Facilitates the cross-coupling reaction. | PdCl₂(dppf)·CH₂Cl₂, Pd₂(dba)₃ |
| Base | Activates the organoboron reagent and facilitates the catalytic cycle. | Cs₂CO₃, K₃PO₄ |
| Solvent | Provides the medium for the reaction. | THF/H₂O, Dry THF |
Mechanism of Action as an Acylating Agent
The primary mechanism of action for this compound is its function as a potent acylating agent. chemimpex.com In this role, it readily reacts with nucleophiles, such as alcohols and amines, to introduce the 2-(trifluoromethyl)benzoyl group into the target molecule. This process involves a nucleophilic acyl substitution reaction.
The key to its reactivity lies in the electronic properties of the molecule. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This property significantly enhances the electrophilicity of the carbonyl carbon atom, making it highly susceptible to attack by nucleophiles. The general mechanism proceeds as follows:
Nucleophilic Attack: A nucleophile (e.g., the oxygen atom of an alcohol or the nitrogen atom of an amine) attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.
Leaving Group Departure: The chloride ion, being a good leaving group, is then expelled from the tetrahedral intermediate.
Product Formation: The carbonyl group is reformed, resulting in the formation of a new ester or amide and hydrochloric acid as a byproduct.
This reactivity makes this compound a valuable reagent in organic synthesis for creating more complex molecules. chemimpex.com The introduction of the 2-(trifluoromethyl)benzoyl moiety can impart unique properties to the resulting compounds, such as increased lipophilicity and metabolic stability, which are desirable in the development of pharmaceuticals and agrochemicals. chemimpex.com
A study on the acylation of alcohols using benzoyl chloride in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) demonstrated a remarkably fast reaction, even at low temperatures, highlighting the inherent reactivity of benzoyl chlorides in acylation reactions. organic-chemistry.org
Comparison of Reactivity with Positional Isomers and Analogues
The reactivity of benzoyl chloride derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. These factors alter the steric and electronic environment of the acyl chloride functional group.
The position of a substituent on the benzene ring of a benzoyl chloride derivative has a profound impact on its reactivity due to both steric and electronic effects.
Electronic Effects: Electron-withdrawing groups, such as the trifluoromethyl group (-CF₃), increase the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive towards nucleophiles. This effect is generally more pronounced when the substituent is at the ortho or para position due to resonance effects. For instance, an electron-withdrawing group at the para position can effectively delocalize the negative charge in the transition state of a nucleophilic attack, thus stabilizing it and accelerating the reaction. In contrast, electron-donating groups decrease the electrophilicity of the carbonyl carbon, making the acyl chloride less reactive. rsc.org
Steric Effects: The presence of bulky substituents at the ortho position to the acyl chloride group can sterically hinder the approach of a nucleophile to the carbonyl carbon. ncert.nic.in This steric hindrance can significantly slow down the rate of reaction, even if the substituent is electronically activating. For example, while the -CF₃ group in this compound is electronically activating, its position at the ortho position can introduce some steric bulk compared to its meta or para isomers. However, the strong electron-withdrawing nature of the -CF₃ group is generally the dominant factor in its reactivity.
Comparing this compound with its fluorinated analogues, such as 2-fluoro-3-(trifluoromethyl)benzoyl chloride, reveals further nuances in reactivity. The addition of a fluorine atom introduces another electron-withdrawing group, which can further modulate the electronic properties of the molecule.
In the case of 2-fluoro-3-(trifluoromethyl)benzoyl chloride, both the fluorine atom and the trifluoromethyl group are electron-withdrawing. The fluorine atom at the 2-position will exert a strong inductive electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon. This would be expected to enhance its reactivity as an acylating agent compared to this compound.
However, the position of these substituents also plays a crucial role. In 2-fluoro-3-(trifluoromethyl)benzoyl chloride, the fluorine is in the ortho position, and the trifluoromethyl group is in the meta position relative to the acyl chloride. The combined electron-withdrawing effects of these two groups would make the carbonyl carbon highly electrophilic.
The table below provides a qualitative comparison of the expected reactivity based on the electronic effects of the substituents.
| Compound | Substituents | Expected Electronic Effect on Carbonyl Carbon | Expected Reactivity as an Acylating Agent |
| Benzoyl Chloride | None | Baseline | Standard |
| This compound | ortho-CF₃ | Strong electron-withdrawing | High |
| 3-(Trifluoromethyl)benzoyl Chloride | meta-CF₃ | Electron-withdrawing | Increased |
| 4-(Trifluoromethyl)benzoyl Chloride | para-CF₃ | Strong electron-withdrawing | High |
| 2-Fluoro-3-(trifluoromethyl)benzoyl Chloride | ortho-F, meta-CF₃ | Very strong electron-withdrawing | Very High |
It is important to note that while electronic effects provide a good prediction of relative reactivity, other factors such as reaction conditions and the nature of the nucleophile also play a significant role.
Applications in Organic Synthesis and Materials Science
General Utility as an Acylating Agent
2-(Trifluoromethyl)benzoyl chloride is a highly versatile chemical intermediate, primarily recognized for its function as an acylating agent in organic synthesis. chemimpex.com The presence of the trifluoromethyl (-CF3) group on the benzoyl chloride moiety significantly enhances the electrophilicity of the carbonyl carbon. This increased reactivity makes it highly effective in acylating a wide range of nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. This process allows for the introduction of the 2-(trifluoromethyl)benzoyl group into various organic molecules, a critical step in the synthesis of complex chemical structures. chemimpex.com
The compound's utility as an acylating agent is fundamental to its application in the production of pharmaceuticals and agrochemicals. chemimpex.com It serves as a key building block for creating more complex molecules with desired biological activities and properties. chemimpex.com The reaction typically proceeds via nucleophilic acyl substitution, where the chloride ion is displaced by the incoming nucleophile. vulcanchem.com The robustness and efficiency of this reaction make this compound a valuable tool for chemists in both academic and industrial research settings.
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds is a significant area of application for this compound. chemimpex.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound provides a direct route to incorporate the trifluoromethyl group, a common and important fluorine-containing moiety.
Enhancement of Biological Activity and Lipophilicity
The trifluoromethyl group is a key structural feature in many biologically active compounds. Its incorporation into a molecule, facilitated by reagents like this compound, can lead to a significant enhancement of biological activity. chemimpex.com The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic environment of the entire molecule, potentially improving its interaction with biological targets such as enzymes and receptors.
Furthermore, the introduction of a trifluoromethyl group generally increases the lipophilicity of a compound. chemimpex.com Lipophilicity, often measured as the partition coefficient (log P), is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. While fluorination can sometimes decrease lipophilicity, polyfluoroalkylation, as with the trifluoromethyl group, typically enhances it. nih.gov This increased lipophilicity can improve a drug's ability to cross cell membranes and reach its target site.
Improved Pharmacokinetic Profiles
The impact of the trifluoromethyl group on lipophilicity, as mentioned earlier, also plays a crucial role in pharmacokinetics. soton.ac.uk By fine-tuning the lipophilicity of a drug molecule through the incorporation of a trifluoromethyl group, it is possible to optimize its absorption and distribution characteristics, leading to better bioavailability and efficacy. soton.ac.uk
Material Science Applications
The utility of this compound extends beyond the life sciences into the realm of material science. chemimpex.comchemimpex.com The unique properties conferred by the trifluoromethyl group are highly desirable in the development of advanced materials. chemimpex.comgoogle.com
Development of Advanced Materials, Polymers, and Coatings
This compound is utilized as a monomer or a modifying agent in the synthesis of specialty polymers and advanced materials. chemimpex.comchemimpex.com The incorporation of the trifluoromethyl group into a polymer backbone can significantly alter its properties. For instance, it can enhance thermal stability, a critical attribute for materials used in high-temperature applications.
In the field of coatings, the introduction of fluorinated moieties can lead to surfaces with low surface energy, resulting in materials that are water and oil repellent. These properties are valuable for creating self-cleaning surfaces and protective coatings.
Improved Thermal Stability
The incorporation of trifluoromethyl (-CF3) groups into polymer backbones is a well-established strategy for enhancing the thermal stability of materials without compromising other desirable properties like solubility. researchgate.net This is primarily due to the high bond energy of the C-F bond. Research has shown that polyimides synthesized using monomers containing -CF3 groups, often derived from precursors like this compound, exhibit significantly higher thermal decomposition temperatures.
Studies on fluorinated polyimides (FPIs) demonstrate this enhancement. For instance, FPIs derived from 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluoride benzene (B151609) (ATPT) showed superior thermal stability compared to their non-fluorinated analogues. tandfonline.com The decomposition temperature was observed to decrease as the fluorine content was reduced, underscoring the direct impact of fluorination on thermal resilience. tandfonline.com Similarly, a series of fluorinated polyimides with multi-bulky pendant groups exhibited 5% weight loss temperatures (Td5) in the range of 551–561 °C in a nitrogen atmosphere, indicating exceptional thermal stability. rsc.org
The introduction of trifluoromethyl groups is particularly effective in creating thermally stable and transparent poly(amide-imide)s (PAIs). mdpi.com PAIs synthesized from trifluoromethylated trimellitic anhydride (B1165640) have shown high thermal stability, with Td5 values between 437–452 °C in nitrogen. mdpi.com These findings highlight a recurring theme in polymer science: the strategic inclusion of fluorinated moieties is a reliable method for developing high-performance polymers suitable for demanding applications. researchgate.net
Table 1: Thermal Properties of Various Fluorinated Polyimides
| Polymer/Film Type | 5% Weight Loss Temp. (Td5) (°C) | 10% Weight Loss Temp. (Td10) (°C) | Glass Transition Temp. (Tg) (°C) | Source(s) |
| FPIs with multi-bulky pendant groups | 551–561 (in N₂) / 515–520 (in air) | - | 259–281 | rsc.org |
| FPIs from ATPT diamine | 432–469 | 463–508 | - | tandfonline.com |
| PI(6FDA/BPDA) films | 533.7–560.7 | - | 275 | scielo.br |
| PI(6FDA/OPDA) films | - | - | 260 | scielo.br |
| Poly(amide-imide) films | 437–452 | - | - | mdpi.com |
| FPI-7 (fluoro-containing PSPI) | 522 | - | 370.6 | mdpi.com |
| FPI films (6FDA-MABTFMB/BPDA) | 513.7–524.4 | - | >350 | nih.gov |
Applications in Electronics and Specialty Chemicals
The enhanced thermal stability and desirable optical properties of polymers derived from trifluoromethylated compounds make them highly suitable for the electronics industry. Fluorinated polyimides are widely used in microelectronics for applications such as interlayer insulating materials, flexible display substrates, and optical fiber communications. tandfonline.comscielo.brmdpi.comresearchgate.net The introduction of the -CF3 group helps to lower the dielectric constant and water absorption of the polyimides, which are critical properties for high-frequency communication and microelectronic packaging. rsc.orgrsc.org For example, photosensitive polyimides (PSPIs) incorporating trifluoromethyl units show enhanced optical transparency and dimensional stability at high temperatures, making them valuable for advanced optoelectronic areas. mdpi.com
Beyond high-performance polymers, this compound is a crucial intermediate in the synthesis of a wide range of specialty chemicals. chemimpex.com It serves as a key building block for introducing the 2-(trifluoromethyl)benzoyl moiety into more complex molecules. This is particularly valuable in the pharmaceutical and agrochemical industries, where the presence of a trifluoromethyl group can significantly enhance the metabolic stability and biological activity of a compound. chemimpex.com For example, it is used as a starting material in the synthesis of 2-trifluoromethyl benzamide (B126), a compound structure found in various medicines, pesticides, and dyes. google.com
Research on Reaction Mechanisms and New Synthetic Methodologies
The utility of this compound in synthesis is rooted in its chemical reactivity, which is the subject of ongoing research.
The primary reaction mechanism involves its role as a potent acylating agent. The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon. This makes the molecule highly reactive toward nucleophiles such as alcohols and amines, facilitating the formation of esters and amides, respectively. This heightened reactivity is a key feature that distinguishes it from non-fluorinated benzoyl chlorides.
Regarding its production, the conventional synthesis of this compound involves the reaction of 2-trifluoromethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The reaction is typically performed under reflux conditions, followed by purification via distillation.
However, research into more efficient and economical synthetic routes is ongoing. One novel methodology involves a halogen exchange reaction where trifluoromethylbenzoyl fluoride (B91410) is reacted with trichloromethylbenzoyl chloride in the presence of a halogen transfer catalyst to produce this compound. prepchem.comgoogleapis.com This process is presented as an improvement in terms of efficiency and yield. Another synthetic approach described in the literature starts from 3'-(trifluoromethyl)acetophenone (B147564), which is reacted with reagents including sulfuryl chloride and pyridine (B92270) to yield the target compound. chemicalbook.com These alternative methodologies highlight the continuous effort to optimize the synthesis of this important chemical intermediate.
Applications in Pharmaceutical Development
Key Building Block in Pharmaceutical Synthesis
2-(Trifluoromethyl)benzoyl chloride is a versatile chemical building block used extensively in organic synthesis. Its primary function is as an acylating agent, reacting with nucleophiles like amines and alcohols to form amides and esters, respectively. This reactivity allows for the incorporation of the trifluoromethyl-substituted benzoyl group into larger molecules, a common strategy in the creation of novel pharmaceutical candidates. The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making the compound a highly reactive and efficient acylating agent. Its role as a synthetic intermediate is crucial for developing new therapeutic agents across various domains, including oncology and inflammatory diseases. Patent literature also describes its use as a raw material in the synthesis of 2-trifluoromethyl benzamide (B126), a structure found in many biologically active compounds. google.com
Influence of Trifluoromethyl Group on Pharmacokinetics and Pharmacodynamics
The trifluoromethyl (CF3) group is one of the most important fluorinated moieties in medicinal chemistry, profoundly influencing a drug candidate's biological and pharmacological profile. mdpi.com Its incorporation into a molecule, often via a precursor like this compound, can lead to significant improvements in both pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. mdpi.commdpi.com
Key influences of the trifluoromethyl group include:
Enhanced Lipophilicity : The CF3 group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes. mdpi.com This is a critical factor for a drug's absorption and distribution within the body. chemenu.com
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown by enzymes in the body. mdpi.com This can increase the drug's half-life, reducing the required dose and frequency of administration. mdpi.com
Binding Affinity : The CF3 group can enhance a molecule's binding affinity to its target protein or receptor. mdpi.com Its steric and electronic properties can lead to more effective and selective interactions, improving the drug's potency.
These properties collectively contribute to better oral bioavailability and, in some cases, enhanced permeability of the blood-brain barrier, which is essential for drugs targeting the central nervous system. mdpi.com
Synthesis of Specific Pharmaceutical Agents
The utility of this compound is demonstrated in its application toward the synthesis of specific classes of therapeutic agents.
The compound serves as a key starting material or intermediate in the synthesis of novel anticancer agents. Research has shown that derivatives of this compound can be used to create molecules that inhibit pathways critical for cancer cell growth and survival. For instance, it has been used in the synthesis of a 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] mdpi.combenzothiazinium chloride, a compound that has shown significant antiproliferative activity against pancreatic cancer cell lines. nih.gov
A particularly significant application is in the development of Raf kinase inhibitors. The RAS-RAF-MEK signaling pathway is a critical regulator of cell proliferation, and its mutation is a driver in many human cancers, including melanoma. lookchem.com Therefore, inhibiting the Raf kinase enzyme is a key therapeutic strategy. lookchem.comnih.gov
A study detailed the discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a selective and potent RAF inhibitor. acs.org While this example uses a related isonicotinamide, the synthesis of analogous aryl-amide structures frequently employs benzoyl chlorides. For example, in the synthesis of other kinase inhibitors, this compound was reacted with an aniline (B41778) derivative to form the critical N-phenyl-3-(trifluoromethyl)benzamide pharmacophore, which is essential for activity. lookchem.comacs.org The trifluoromethyl pyridyl or phenyl moiety often occupies a key hydrophobic pocket in the kinase's ATP-binding site, contributing significantly to the inhibitor's potency and selectivity. acs.orgnih.gov
| Therapeutic Target/Agent Class | Specific Example/Application | Key Finding | Source(s) |
| Anticancer Agents | Synthesis of quinobenzothiazinium derivatives | Resulting compound showed IC50 values of 0.051 µM and 0.066 µM against two pancreatic cancer cell lines. | nih.gov |
| Raf Kinase Inhibitors | Synthesis of N-phenyl-3-(trifluoromethyl)benzamide analogs | The trifluoromethyl group occupies a hydrophobic pocket, enhancing binding and inhibition of the Raf enzyme. | lookchem.comacs.org |
| Anti-inflammatory Drugs | Synthesis of ibuprofen-quinoline conjugates | Conjugates with a 2-(trifluoromethyl)quinoline (B1226531) moiety significantly reduced nitric oxide production in stimulated macrophages. | cardiff.ac.uk |
| Antidepressant Medications | Fluoxetine (B1211875) (Prozac) | A prominent antidepressant containing a trifluoromethyl group, which enhances its pharmacological profile. | researchgate.netnih.gov |
This compound and related structures are utilized in creating novel anti-inflammatory agents. Inflammation is often mediated by signaling molecules like nitric oxide (NO) and pro-inflammatory cytokines, which are produced by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
In one study, novel ibuprofen-quinoline conjugates were synthesized to develop anti-inflammatory drugs with potentially fewer side effects. cardiff.ac.uk These molecules linked ibuprofen (B1674241) to a 2-(trifluoromethyl)quinoline core. Several of the resulting compounds were found to significantly reduce the production and release of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, demonstrating potent anti-inflammatory effects. cardiff.ac.uk Similarly, other research has focused on synthesizing derivatives of 2H-1,4-benzoxazin-3(4H)-one containing a trifluoromethyl group, which have shown the ability to downregulate pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov
The trifluoromethyl group is a common feature in many central nervous system drugs, including antidepressants and antipsychotics. mdpi.com One of the most well-known examples is fluoxetine (Prozac), an antidepressant that contains a trifluoromethyl group on a phenoxy ring. mdpi.comresearchgate.netnih.gov This group is crucial for its pharmacological profile, contributing to its efficacy as a selective serotonin (B10506) reuptake inhibitor (SSRI). mdpi.com
While direct synthesis of fluoxetine may not use this compound, the value of the trifluoromethyl-substituted aromatic ring is well-established in this therapeutic area. The synthesis of novel antidepressant candidates often involves creating benzamide or other amide-containing structures where this compound could serve as a key building block. nih.govnih.gov The properties conferred by the trifluoromethyl group, such as improved metabolic stability and blood-brain barrier penetration, are highly desirable for drugs targeting neurological pathways. mdpi.com
Antitubercular Agents
The trifluoromethyl group is a key feature in the development of modern antitubercular agents due to its ability to enhance the biological activity of compounds. chemimpex.comnih.gov this compound and its derivatives serve as crucial precursors in the synthesis of potent molecules aimed at combating Mycobacterium tuberculosis. A significant class of these are the 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), which are promising new antitubercular agents. nih.gov These compounds target the essential mycobacterial enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1). nih.gov
In the synthesis of these vital agents, a related precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is activated using thionyl chloride to form the corresponding highly reactive acid chloride. This intermediate is then reacted with potassium thiocyanate (B1210189) to generate a benzoyl isothiocyanate derivative. This derivative undergoes further reactions, including cyclization, to form the final benzothiazinone structure. nih.gov This synthetic pathway highlights the essential role of the trifluoromethyl-substituted benzoyl chloride moiety in constructing the core of these powerful antitubercular compounds, two of which, BTZ043 and PBTZ169 (macozinone), have advanced to clinical trials. nih.gov
Anticoccidial Agents
Early research into the applications of trifluoromethyl-containing benzoyl derivatives identified their potential as anticoccidial agents, which are used to treat coccidiosis, a parasitic disease affecting animals. nih.gov A 1969 study by Welch et al. investigated trifluoromethylbenzamides for their effectiveness against coccidia. nih.gov The synthesis of these benzamides involved the reaction of a corresponding acid chloride, derived from the benzoic acid precursor, with ammonia (B1221849). nih.gov This early work established the utility of the trifluoromethylbenzoyl scaffold in veterinary medicine and paved the way for further exploration of its derivatives against various parasitic organisms.
Multitarget Biological Activity
Modern drug discovery is increasingly focused on "designed polypharmacology," the intentional development of single molecules that can modulate multiple biological targets. nih.gov This approach is particularly valuable for treating complex, multifactorial diseases. nih.gov The incorporation of specific chemical fragments, or pharmacophores, that can interact with different protein binding sites is a key strategy in this field.
The 2-(trifluoromethyl)benzoyl moiety is a valuable building block in this context. The trifluoromethyl group significantly alters the electronic properties and lipophilicity of a molecule, which can enhance its binding affinity and allow it to interact with multiple, distinct targets. chemimpex.com Generative deep learning models in computational chemistry have been used to design such multi-target ligands by fusing the pharmacophore elements of ligands for different targets into a single new molecule. nih.gov The unique properties conferred by the trifluoromethyl group make scaffolds containing it prime candidates for this innovative design approach, aiming to create more effective therapeutics for complex conditions like metabolic or chronic inflammatory disorders. nih.gov
Design of Compounds with Enhanced Bioactivity and Selectivity
The introduction of a 2-(trifluoromethyl)benzoyl group into a molecule is a deliberate strategy to enhance its biological activity and selectivity. chemimpex.com The trifluoromethyl (-CF₃) group is highly electronegative and lipophilic, properties that can profoundly influence a drug's behavior in the body. chemimpex.com
Key contributions to bioactivity and selectivity include:
Increased Lipophilicity: The -CF₃ group increases the molecule's affinity for lipids, which can improve its ability to cross cell membranes and enhance its absorption and distribution. chemimpex.com
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electron distribution of the entire molecule, potentially leading to stronger and more specific interactions with the target protein's binding site.
Conformational Control and Selectivity: The presence of a trifluoromethyl group can influence the preferred conformation of a molecule. This has been demonstrated in glycosylation reactions, where substituting benzyl (B1604629) protecting groups with trifluoromethylbenzyl groups on glucosyl donors leads to a significant and reliable increase in 1,2-cis-selectivity, particularly with highly reactive alcohol acceptors. nih.gov This control over stereochemistry is critical in drug design, as different stereoisomers can have vastly different biological activities and safety profiles. nih.gov
| Property Influenced | Effect of 2-(Trifluoromethyl)benzoyl Moiety | Outcome |
|---|---|---|
| Lipophilicity | Increases affinity for lipid environments. | Improved membrane permeability and absorption. chemimpex.com |
| Metabolic Stability | Blocks oxidative metabolism at the substitution site. | Increased drug half-life and bioavailability. chemimpex.com |
| Target Interaction | Alters electronic properties, enhancing binding. | Increased potency and binding affinity. |
| Reaction Stereochemistry | Provides steric and electronic influence. | Enhanced stereoselectivity in synthesis. nih.gov |
Role in Drug Design and Discovery
This compound is a highly versatile building block in the field of medicinal chemistry. chemimpex.com Its primary role is as an acylating agent, which allows for the efficient introduction of the 2-(trifluoromethyl)benzoyl group into various molecular scaffolds. chemimpex.com This process is fundamental in drug design and discovery for several reasons:
Lead Optimization: During the drug development process, once a "hit" or "lead" compound is identified, medicinal chemists synthesize numerous analogues to improve its properties. This compound is frequently used in this stage to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). chemimpex.comchemimpex.com
Scaffold Decoration: It serves to "decorate" core molecular structures. By reacting it with nucleophiles like amines or alcohols on a parent molecule, chemists can systematically explore the structure-activity relationship (SAR) of a compound series.
Fragment-Based Drug Discovery (FBDD): The 2-(trifluoromethyl)benzoyl moiety can be considered a valuable fragment. In FBDD, small molecular fragments are screened for their ability to bind to a biological target. Fragments that bind can then be grown or linked together to produce a high-affinity lead compound. The properties imparted by this specific fragment make it a desirable component to incorporate.
Creation of Compound Libraries: The reactivity of this compound makes it suitable for use in parallel synthesis or combinatorial chemistry, enabling the rapid generation of large libraries of related compounds. These libraries are then screened against biological targets to identify new drug candidates.
The compound is listed in numerous patents for pharmaceutical preparations, underscoring its wide-ranging utility and importance in the creation of new chemical entities for therapeutic use. ncats.io
Case Studies in Pharmaceutical Synthesis
The practical application of this compound and its close analogues is best illustrated through their use in the synthesis of high-value pharmaceutical targets.
Case Study: Synthesis of Antitubercular Benzothiazinones (BTZs)
As mentioned previously, benzothiazinones are a clinically important class of drugs targeting tuberculosis. nih.gov The synthesis of the lead compound BTZ043 provides a clear example of the role of a trifluoromethyl-substituted benzoyl chloride derivative.
Step 1: Precursor Preparation: The synthesis starts with 2-chloro-5-(trifluoromethyl)benzonitrile, which is converted to 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid (Compound 1 ). nih.gov
Step 2: Acid Chloride Formation: Compound 1 is then activated by reacting it with thionyl chloride (SOCl₂). This reaction converts the carboxylic acid group into a highly reactive acid chloride, 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride. This step is critical as the acid chloride is a much better electrophile than the corresponding carboxylic acid. nih.gov
Step 3: Thiourea (B124793) Formation and Cyclization: The in-situ generated acid chloride is reacted with potassium thiocyanate to form a benzoyl isothiocyanate. This intermediate is then reacted with a specific secondary amine to create a thiourea derivative, which subsequently undergoes ring closure to form the final BTZ043 heterocyclic system. nih.gov
This synthesis demonstrates how the trifluoromethylbenzoyl chloride unit serves as a key activated intermediate, enabling the construction of a complex, biologically active molecule that has reached clinical trials for the treatment of a major infectious disease. nih.gov
Applications in Agrochemical Formulations
Use in Herbicides and Fungicides Synthesis
2-(Trifluoromethyl)benzoyl chloride is a versatile intermediate primarily used in the synthesis of a new generation of herbicides and fungicides. Its chemical reactivity allows for its integration into complex molecular structures, forming the backbone of many active ingredients. The presence of the trifluoromethyl group is a common feature in modern pesticides, with over half of the agrochemicals launched in the last two decades containing fluorine. nih.gov Specifically, about 40% of all current fluorine-containing pesticides feature a trifluoromethyl group, underscoring the importance of precursors like this compound. nih.gov
This compound is particularly crucial in creating trifluoromethylpyridine and trifluoromethyl pyrimidine (B1678525) derivatives, which are key structural motifs in a wide array of commercial agrochemicals. nih.govnih.gov For instance, it serves as a foundational element in the synthesis of fungicides designed to combat plant diseases such as sheath blight, scab, and fusarium wilt in essential crops. nih.gov
Enhancement of Potency and Stability in Agrochemicals
The introduction of a trifluoromethyl (-CF₃) group into an agrochemical's molecular structure via this compound significantly enhances its potency and stability. nih.gov The -CF₃ group is highly lipophilic, which improves the molecule's ability to penetrate the waxy cuticles of plants and the cellular membranes of target pests. nih.govmdpi.com This increased uptake and transport within the target organism leads to greater biological activity at lower application rates.
Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group exceptionally stable and resistant to metabolic degradation by enzymes within the plant or pest. nih.gov This enhanced metabolic stability ensures that the active compound persists longer at its target site, prolonging its efficacy and providing more sustained control.
Key Physicochemical Properties Imparted by the Trifluoromethyl Group
| Property | Impact on Agrochemical Performance | Source(s) |
| High Electronegativity | Alters the electronic properties of the molecule, improving binding affinity to target enzymes. | nih.govjst.go.jp |
| Increased Lipophilicity | Enhances uptake and transport through biological membranes. | nih.govmdpi.com |
| Metabolic Stability | Resists degradation by enzymes, leading to longer-lasting activity. | nih.gov |
| Steric Effects | Can influence the molecule's conformation to optimize fit with the target site. | nih.gov |
Improved Efficacy and Selectivity of Herbicides and Pesticides
A primary goal in agrochemical development is to maximize efficacy against target pests while minimizing harm to the crop and non-target organisms. The use of this compound in synthesis is a key strategy for achieving this. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic profile of a molecule, leading to more specific binding with the target enzyme or receptor in the pest. jst.go.jp
Selectivity, the ability of a herbicide to control weeds without damaging the crop, is largely dependent on differential metabolism between the crop and the weed. scielo.br Crops can often metabolize and detoxify the herbicide faster than the weed species. scielo.br The inclusion of a -CF₃ group can fine-tune this metabolic difference, making the compound highly effective against the weed while being safely degraded by the crop. chigroup.siteresearchgate.net
Reduction of Phytotoxicity Towards Non-Target Plants
Phytotoxicity, or plant injury, from a herbicide is a major concern in agriculture. oregonstate.edutamu.edu Symptoms can range from leaf burn and chlorosis to stunted growth. oregonstate.edugrowertalks.com The development of highly selective herbicides is the most effective way to reduce the risk of phytotoxicity to the desired crop.
By improving the selectivity of an active ingredient, the use of this compound as a synthetic precursor indirectly contributes to the reduction of phytotoxicity. researchgate.net When a herbicide is more selective, it is inherently less damaging to the crop because the crop can effectively neutralize it, while the target weed cannot. scielo.br For example, in the structural optimization of the nematicide fluazaindolizine, the trifluoromethyl group was critical not only for improving biological activity but also for the strategic reduction of phytotoxicity. nih.gov This demonstrates a targeted approach where the -CF₃ moiety is used to build in safety alongside efficacy.
Development of Soil Insecticides
The unique properties imparted by the trifluoromethyl group are also beneficial for developing effective soil insecticides. A significant challenge for soil-applied pesticides is maintaining availability and activity in the complex soil environment.
A prime example of a successful trifluoromethyl-containing soil insecticide is Tefluthrin. wikipedia.org It is a synthetic pyrethroid used to control a wide range of soil-dwelling pests like corn rootworms, cutworms, and wireworms. wikipedia.org Unlike many other pyrethroids, Tefluthrin has sufficient vapor pressure to move within the soil profile without irreversibly binding to soil particles, allowing it to effectively reach and control pests. wikipedia.org While the synthesis of Tefluthrin involves the esterification of a different acid chloride, its success highlights the value of the trifluoromethyl group in designing molecules for specific agrochemical applications like soil pest control. wikipedia.orgacs.org The development of such compounds showcases the importance of the chemical class to which derivatives of this compound belong.
Case Studies in Agrochemical Development
The impact of this compound and related trifluoromethyl-containing building blocks is evident in the development of several successful commercial agrochemicals.
Fluazinam: This broad-spectrum fungicide relies on a trifluoromethyl-substituted pyridine (B92270) structure for its high level of activity. researchoutreach.org Research found that the trifluoromethyl derivative was significantly more potent than analogues containing chlorine or other groups, demonstrating the critical contribution of the -CF₃ group to its fungicidal efficacy. researchoutreach.org
Flazasulfuron: A sulfonylurea herbicide, Flazasulfuron is used for controlling broadleaf weeds in turf and various crops. jst.go.jp A key aspect of its molecular design is the trifluoromethyl moiety on the pyridine ring, which is crucial for its herbicidal activity and selectivity. jst.go.jp
Trifluoromethyl-Containing Amides: Recent research has focused on synthesizing novel amide derivatives containing the trifluoromethylpyridine moiety. rsc.org These studies have yielded compounds with significant antibacterial and insecticidal activities, with the trifluoromethyl group being essential for their biological performance. rsc.org
These cases underscore a consistent theme in modern agrochemical research: the incorporation of the trifluoromethyl group, often facilitated by reagents like this compound, is a powerful and reliable strategy for creating more effective, stable, and selective crop protection solutions.
Advanced Analytical Chemistry of 2 Trifluoromethyl Benzoyl Chloride
Spectroscopic Characterization Techniques
Spectroscopy is instrumental in elucidating the molecular structure of 2-(trifluoromethyl)benzoyl chloride. Each technique offers unique insights into the compound's functional groups and atomic arrangement.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum is characterized by strong absorption bands corresponding to the vibrations of its constituent bonds. A prominent feature is the intense carbonyl (C=O) stretching vibration, typically observed in the region of 1750-1780 cm⁻¹. The presence of the trifluoromethyl (-CF₃) group gives rise to strong absorption bands in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are also visible at approximately 3000-3100 cm⁻¹. The carbon-chlorine (C-Cl) bond shows a characteristic absorption in the fingerprint region, generally between 800 and 600 cm⁻¹. fishersci.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1750-1780 |
| C-F Stretch (in -CF₃) | 1300-1100 |
| Aromatic C-H Stretch | 3000-3100 |
| C-Cl Stretch | 800-600 |
This table presents typical wavenumber ranges for the key functional groups in this compound based on established infrared spectroscopy data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to the aromatic protons. Due to the substitution pattern, these protons appear as a complex multiplet in the downfield region, typically between 7.5 and 8.2 ppm. The integration of this multiplet corresponds to the four protons of the benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum offers a more detailed view of the carbon skeleton. The carbonyl carbon of the benzoyl chloride group exhibits a characteristic resonance in the range of 165-170 ppm. The carbon atom of the trifluoromethyl group is observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons show several distinct signals in the 125-140 ppm region, with their specific chemical shifts influenced by the electron-withdrawing effects of the trifluoromethyl and benzoyl chloride groups. rsc.org
| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (Aromatic) | 7.5 - 8.2 | Multiplet |
| ¹³C (C=O) | 165 - 170 | Singlet |
| ¹³C (Aromatic) | 125 - 140 | Multiple Signals |
| ¹³C (-CF₃) | ~120-130 | Quartet |
This table summarizes the characteristic chemical shifts for the hydrogen and carbon nuclei in this compound.
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. nist.gov In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (208.56 g/mol ). nist.govnist.gov Common fragmentation patterns include the loss of the chlorine atom to form the [M-Cl]⁺ ion, which is often a prominent peak. Further fragmentation can lead to the loss of the carbonyl group, resulting in the trifluoromethylphenyl cation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is also observable in the molecular ion and chlorine-containing fragment peaks. nist.gov
| Ion | Description |
| [C₈H₄ClF₃O]⁺ | Molecular Ion (M⁺) |
| [C₈H₄F₃O]⁺ | Loss of Chlorine ([M-Cl]⁺) |
| [C₇H₄F₃]⁺ | Loss of Carbonyl and Chlorine |
This table outlines the major ions observed in the mass spectrum of this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. nih.gov The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong band for the symmetric stretching of the benzene ring. The C-Cl and C-CF₃ stretching vibrations also give rise to characteristic Raman signals. While detailed, specific peak assignments for this compound are less commonly reported in general literature, the technique remains a valuable tool for structural confirmation. acs.org
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and separating it from potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful method for determining the purity of this compound. A reversed-phase HPLC method is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs strongly in the UV region. The purity is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal to no other signals.
| Parameter | Typical Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (at a specific wavelength, e.g., 254 nm) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
This table outlines a typical set of conditions for the HPLC analysis of this compound.
Gas Chromatography (GC) for Purity Analysis
Gas chromatography (GC) is the industry-standard technique for assessing the purity of this compound. Commercial suppliers typically specify a purity of greater than 98.0% or 99%, a value that is determined and verified by GC analysis. tcichemicals.comtcichemicals.comscbt.com However, the high reactivity of the acyl chloride group, particularly its susceptibility to hydrolysis by trace moisture, presents a significant analytical challenge for direct GC analysis. This reactivity can lead to the degradation of the compound within the hot GC injector or on the analytical column, resulting in inaccurate peak shapes, poor reproducibility, and a false representation of the sample's purity. nih.gov
To overcome these challenges, an advanced and more robust method involves the chemical derivatization of the this compound into a more stable compound prior to injection. This approach is standard practice for the analysis of reactive acyl chlorides. nih.govnih.gov
Derivatization for Stable Analysis
A common derivatization strategy involves converting the acyl chloride into a stable amide or ester. For instance, the sample can be reacted with an amine, such as diethylamine, to yield the corresponding N,N-diethyl-2-(trifluoromethyl)benzamide. nih.gov This amide is significantly more stable and less prone to degradation under GC conditions.
This derivatization technique offers a dual advantage. It not only stabilizes the primary analyte but also allows for the simultaneous quantification of the most common process-related impurity: 2-(trifluoromethyl)benzoic acid. The unreacted carboxylic acid, a starting material in the synthesis of the acyl chloride, can be concurrently derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This converts the acid into its volatile trimethylsilyl (B98337) (TMS) ester, which is easily analyzable by GC. nih.gov
Typical GC Method Parameters and Findings
A typical GC analysis is performed using a capillary column, such as one with a 5% phenyl-95% methylpolysiloxane stationary phase, and a Flame Ionization Detector (FID) for quantification. nih.gov When coupled with a Mass Spectrometer (MS), the identity of the eluted peaks can be unequivocally confirmed. For this compound, the NIST mass spectrometry library shows characteristic top peaks at m/z values of 173 and 145. researchgate.net
The research findings from a typical derivatization-based GC analysis would yield data similar to that presented in the following tables.
Table 1: Illustrative GC Method Parameters for Purity Analysis of Derivatized this compound
| Parameter | Setting |
| Column | 5% Phenyl-95% Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min |
| Injector | Split/Splitless, 250°C, Split Ratio 50:1 |
| Oven Program | 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| Detector | FID, 300°C |
| Derivatization | Sample reacted with Diethylamine and BSTFA in an aprotic solvent. |
Table 2: Representative Research Findings from GC Purity Analysis
This table illustrates typical results for a batch of this compound with a purity of 99.5%, analyzed by the derivatization method described.
| Peak ID | Compound (as Derivative) | Retention Time (min) | Area % | Identity Confirmation |
| 1 | N,N-Diethyl-2-(trifluoromethyl)benzamide | 11.45 | 99.52 | GC-MS |
| 2 | 2-(Trifluoromethyl)benzoic acid, TMS Ester | 9.82 | 0.31 | GC-MS |
| 3 | Residual Diethylamine/Solvent Artifacts | < 4.0 | 0.17 | Process of Elimination |
Application in Quality Control and Assurance Processes
The GC purity analysis is the cornerstone of the quality control (QC) and quality assurance (QA) framework for this compound. Its application ensures that the product meets the stringent specifications required by end-users and guarantees batch-to-batch consistency. tcichemicals.comscbt.com
The QC process integrates GC analysis at multiple stages of production:
Raw Material Verification: The starting material, primarily 2-(trifluoromethyl)benzoic acid, is tested to ensure it meets the required quality standards before being used in synthesis.
In-Process Monitoring: While less common for the final GC method, other chromatographic techniques may be used to monitor the progress of the reaction, ensuring the conversion to the acyl chloride is complete.
Final Product Certification: This is the most critical QC step. Every manufactured batch of this compound must undergo a definitive GC purity test, as detailed above. The batch is only approved for release if the purity, as determined by the validated GC method, meets the established specification (e.g., >99%). tcichemicals.com
The results of this final QC test are formally documented in a Certificate of Analysis (COA) . The COA is a core component of QA, serving as a formal declaration to the customer that the specific batch they have purchased has been tested and conforms to the promised quality standards. nih.gov This documentation is crucial for industries where traceability and documented quality are essential. By rigorously applying GC analysis within a comprehensive QC/QA system, manufacturers can ensure the reliability and integrity of this highly reactive and critical chemical reagent.
Computational Chemistry and Theoretical Studies
Molecular Docking Studies (e.g., enzyme inhibition)
While 2-(Trifluoromethyl)benzoyl chloride is primarily a reactive intermediate, the 2-(trifluoromethyl)benzoyl moiety is a key structural component in various molecules designed for biological activity. Molecular docking simulations are employed to predict how these larger molecules bind to protein targets, such as enzymes, providing a basis for understanding their potential inhibitory activity.
In such studies, derivatives incorporating the 2-(trifluoromethyl)phenyl group are computationally placed into the active site of a target protein. For instance, N-substituted-2-(trifluoromethyl)benzimidazoles have been investigated as potential dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). Docking studies for these compounds help elucidate the binding modes and key interactions with amino acid residues within the receptor's active site. Similarly, other benzimidazole derivatives have been docked against targets like the E. coli Fab-H receptor, vitamin D receptor, and beta-tubulins to predict their binding affinities and interaction patterns. These computational models are crucial for rational drug design, allowing researchers to prioritize which derivatives to synthesize and test based on their predicted binding strength and specificity.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For molecules containing a trifluoromethyl-substituted benzoyl group, SAR studies can reveal critical information about the role of the trifluoromethyl (CF3) group and its position on the aromatic ring.
The CF3 group is a strong electron-withdrawing group and is highly lipophilic, properties that can significantly affect a molecule's pharmacokinetics and pharmacodynamics. Research on fluorinated benzamides as potential Cholesteryl Ester Transfer Protein (CETP) inhibitors has provided specific insights into the positional importance of the trifluoromethyl group. In one study, it was found that for trifluoromethyl-substituted benzamides, the ortho derivative (analogous to the 2-position in this compound) exhibited the least inhibitory activity compared to its meta (3-position) and para (4-position) counterparts. This suggests that the steric bulk or electronic influence of the CF3 group in the ortho position can be detrimental to binding with certain biological targets.
General SAR principles often indicate that substitutions on the benzimidazole nucleus at positions N1, C2, C5, and C6 greatly influence anti-inflammatory activity. The inclusion of electron-withdrawing groups, such as the trifluoromethyl group, has been shown in some contexts to enhance the inhibitory activity of compounds.
Quantum Chemical Calculations
Quantum chemical calculations are used to determine the electronic properties and geometric parameters of a molecule. For this compound, these calculations provide data on its fundamental physicochemical characteristics. Properties such as molecular weight, polar surface area, and lipophilicity (expressed as XLogP3) are computationally derived and are essential for predicting the compound's behavior in chemical and biological systems.
Potential energy surfaces for the reactions of the parent compound, benzoyl chloride, with amino compounds have been calculated to understand reaction mechanisms. Such calculations show that the reaction proceeds via a concerted mechanism. The introduction of the strongly electron-withdrawing CF3 group at the ortho position is expected to significantly alter the electron distribution in the molecule, particularly increasing the positive charge on the carbonyl carbon, thereby affecting its reactivity.
Table 1: Computed Properties of this compound
Data sourced from PubChem CID 67561.
Prediction of Reactivity and Selectivity
Theoretical studies can predict the reactivity and selectivity of this compound in chemical reactions. As a typical acyl chloride, it is expected to readily react with nucleophiles. The key to its reactivity lies in the electrophilicity of the carbonyl carbon.
The presence of the trifluoromethyl group at the ortho position has two major effects:
Electronic Effect : The CF3 group is a powerful electron-withdrawing group. It inductively pulls electron density away from the benzene (B151609) ring and, consequently, from the carbonyl carbon. This effect increases the partial positive charge on the carbonyl carbon, making it a harder electrophile and thus more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.
Steric Effect : The bulky CF3 group at the position adjacent to the benzoyl chloride functionality introduces significant steric hindrance. This can influence the selectivity of its reactions. For example, in Friedel-Crafts acylation reactions with substituted aromatic compounds, the electrophilic attack may be directed away from sterically hindered positions. For instance, when reacting with anisole, the acylation is likely to favor the para position over the ortho position to minimize steric clash.
Conformational Analysis
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For substituted benzoyl chlorides, the planarity of the molecule is a key conformational feature. While unsubstituted benzoyl chloride is known to have a planar conformation, allowing for conjugation between the carbonyl group and the benzene ring, this is often not the case for ortho-substituted derivatives.
Theoretical calculations on ortho-substituted compounds, such as 2,6-dichlorobenzoyl chloride, have shown that the preferred conformation is one where the carbonyl chloride group is twisted significantly out of the plane of the aromatic ring. This non-planar, or perpendicular, conformation arises to alleviate the severe steric strain between the ortho substituents and the carbonyl group.
Given the significant steric bulk of the trifluoromethyl group, it is highly probable that this compound also adopts a non-planar conformation. This twisting would reduce the conjugation between the C=O bond and the phenyl ring, which in turn can affect its reactivity and spectroscopic properties. Studies on analogous compounds, like 2-trifluoromethyl acetophenone, also indicate a preference for orthogonal (non-planar) conformations.
Table of Mentioned Compounds
Future Research Directions
Development of Novel Synthetic Pathways with Enhanced Sustainability
Current industrial synthesis of 2-(Trifluoromethyl)benzoyl chloride often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research is increasingly focused on developing greener, more sustainable synthetic routes.
Key areas for investigation include:
Catalytic Methods: Moving away from stoichiometric chlorinating agents towards catalytic systems can reduce waste and improve atom economy. Research into novel catalysts that can efficiently convert 2-(trifluoromethyl)benzoic acid to the corresponding acyl chloride under mild conditions is a primary objective.
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and efficiency over traditional batch processes. google.com Developing a continuous flow method for the production of this compound could lead to a safer, more cost-effective, and environmentally friendly manufacturing process. sciencedaily.comeurekalert.org
Alternative Fluorine Sources: Traditional fluorination methods can involve harsh and toxic reagents like hydrogen fluoride (B91410) (HF). criver.com Future pathways may explore safer and more sustainable fluorine sources. Inspired by natural fluorinase enzymes, research into synthetic catalysts that can utilize milder fluorinating agents like potassium fluoride (KF) represents a significant step forward in green fluorine chemistry. criver.com
A comparative table of traditional versus potential green synthesis methods is presented below.
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Reagents | Thionyl chloride, Oxalyl chloride | Catalytic systems, Milder fluorinating agents (e.g., KF) |
| Process | Batch processing | Continuous flow chemistry |
| Byproducts | Acidic gases (SO2, HCl), Salt waste | Reduced waste, Recyclable catalysts |
| Safety | Use of corrosive and toxic reagents | Inherently safer designs, milder conditions |
| Efficiency | Can be energy-intensive | Improved energy efficiency, higher throughput |
Exploration of New Applications in Emerging Fields
While derivatives of this compound are established in pharmaceuticals and agrochemicals, future research aims to explore their application in new and emerging technological fields. The unique electronic properties conferred by the trifluoromethyl group are particularly valuable for advanced materials. acs.org
Potential emerging applications include:
Advanced Polymers: Trifluoromethylated polymers are known for high thermal stability and unique mechanical and electrical properties. acs.org Future work could focus on designing specialty polymers for extreme environments, such as those encountered in aerospace applications or advanced electronics. Research indicates that incorporating the -CF3 group can significantly reduce the dielectric constant and water uptake of polyimide films, making them suitable for next-generation microelectronics. researchgate.net
Organic Electronics: The electron-withdrawing nature of the -CF3 group can be exploited to tune the electronic properties of organic molecules. This opens up possibilities for creating novel materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).
Liquid Crystals: The introduction of trifluoromethyl groups can influence the mesomorphic properties of molecules, making them suitable candidates for new liquid crystal materials with enhanced performance characteristics. acs.org
In-depth Mechanistic Studies of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and discovering novel transformations. The strong electron-withdrawing nature of the ortho-trifluoromethyl group significantly influences the reactivity of the benzoyl chloride moiety.
Future mechanistic studies should focus on:
Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of its acylation reactions will provide valuable data for process optimization and reactor design.
Reaction Pathways: Investigating whether reactions proceed through radical or ionic pathways under different conditions can help in controlling selectivity and preventing the formation of undesired byproducts. Recent studies on related fluorinated compounds have highlighted the importance of understanding these pathways, for instance, in OCF3-migration reactions. nih.govrsc.org
Influence of the -CF3 Group: Quantifying the electronic and steric effects of the ortho-trifluoromethyl group on the transition states of various reactions will enable a more rational design of new synthetic methods.
Advanced Computational Modeling for Drug Design and Materials Science
Computational chemistry has become an indispensable tool in modern research, accelerating the discovery and development of new molecules. nih.govnih.govstmjournals.combeilstein-journals.org For derivatives of this compound, computational modeling offers a powerful approach to predict properties and guide experimental work.
Key areas for future computational research include:
Drug Design and Discovery: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of novel drug candidates with their biological targets. stmjournals.combeilstein-journals.org This allows for the virtual screening of large libraries of compounds derived from this compound, prioritizing the most promising candidates for synthesis and testing. nih.gov
Materials Science: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate the electronic, optical, and thermal properties of new polymers and organic electronic materials. researchgate.net This in-silico approach can guide the design of materials with desired characteristics, such as specific band gaps or dielectric constants, before committing to costly and time-consuming laboratory synthesis.
Predictive Toxicology: Computational models can be developed to predict the potential toxicity and metabolic fate of new compounds, helping to identify and eliminate potentially harmful molecules early in the development process.
Investigation of Broader Biological Activities and Targets
The trifluoromethyl group is a well-established pharmacophore that enhances drug properties like metabolic stability and cell permeability. wechemglobal.comnih.govmdpi.com While derivatives of this compound are used in developing anti-inflammatory and anti-cancer agents, a vast landscape of biological targets remains to be explored. wechemglobal.com
Future research should be directed towards:
New Therapeutic Areas: Screening libraries of compounds derived from this compound against a wider range of biological targets could uncover novel treatments for infectious diseases (antiviral, antibacterial), neurological disorders, or metabolic diseases. The unique properties of the -CF3 group can be leveraged to design molecules that interact with new classes of enzymes or receptors. wechemglobal.com
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to understand how modifications to the molecular scaffold affect biological activity. This knowledge is essential for optimizing lead compounds into potent and selective drug candidates.
Target Identification: Utilizing chemoproteomics and other advanced techniques to identify the specific cellular targets of biologically active derivatives can elucidate their mechanism of action and open up new avenues for drug development.
The continued exploration of these future research directions will undoubtedly expand the utility of this compound, leading to the development of more sustainable chemical processes, innovative materials, and life-saving therapeutics.
Q & A
Q. What are the recommended laboratory methods for synthesizing 2-(Trifluoromethyl)benzoyl chloride from precursor acids?
The compound is typically synthesized via acylation of 2-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is conducted under anhydrous conditions, often in dichloromethane or toluene, with reflux for 4–6 hours. Post-reaction, excess reagents are removed under reduced pressure, and the product is purified via vacuum distillation (84–85°C at 16 mmHg) .
Q. How should researchers handle and store this compound to ensure safety and stability?
The compound is moisture-sensitive and corrosive. Store under an inert atmosphere (argon/nitrogen) at room temperature. Use sealed glass containers and avoid contact with water, as it hydrolyzes to release HCl and toxic gases. Personal protective equipment (PPE), including nitrile gloves, goggles, and a lab coat, is mandatory. Work in a fume hood to mitigate inhalation risks .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Key methods include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : To confirm molecular weight (208.57 g/mol) and detect impurities.
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation (e.g., trifluoromethyl peak at ~120–125 ppm in ¹³C NMR).
- Refractometry : Verify refractive index (n²⁰/D = 1.479) and density (1.416 g/mL at 25°C) .
Advanced Research Questions
Q. What catalytic systems are effective for cross-coupling reactions involving this compound in heterocyclic synthesis?
Cu(I)/TMEDA (tetramethylethylenediamine) catalytic systems enable cross-coupling with primary amines to synthesize 2-(trifluoromethyl)benzimidazoles. Reaction conditions: 80–100°C in DMF, 12–24 hours. The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates. Ligands like 1,10-phenanthroline improve yields (up to 85%) by facilitating oxidative addition .
Q. How can researchers resolve contradictions in reported physical properties, such as boiling points?
Discrepancies in boiling points (e.g., 84–85°C at 16 mmHg vs. 147.5°C at 760 mmHg) arise from variations in pressure during measurement. Always report pressure conditions and purity levels. Use vacuum distillation for purification, and validate purity via GC-MS or Karl Fischer titration for moisture content .
Q. What strategies optimize the yield of 2-(Trifluoromethyl)benzamide derivatives using this compound as an intermediate?
Key steps:
- Controlled Aminolysis : React with amines (e.g., aryl/alkyl amines) in dry THF at 0–5°C to minimize side reactions.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Workup : Quench excess acyl chloride with ice-cold water, followed by extraction with ethyl acetate and column chromatography (silica gel, hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
